molecular formula C6H3BrFNO2 B1292196 5-Bromo-2-fluoronicotinic acid CAS No. 29241-66-5

5-Bromo-2-fluoronicotinic acid

Numéro de catalogue B1292196
Numéro CAS: 29241-66-5
Poids moléculaire: 220 g/mol
Clé InChI: VUGXRWXIIOSMCF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of related compounds involves various methods, including electrocatalytic carboxylation and palladium-catalyzed reactions. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been used to obtain 6-aminonicotinic acid with high yield and selectivity . Another approach described the synthesis of a pharmaceutical intermediate involving a regioselective chlorination followed by a highly selective monodechlorination and coupling of two building blocks . These methods could potentially be adapted for the synthesis of 5-bromo-2-fluoronicotinic acid.

Molecular Structure Analysis

The molecular structure of halogenated pyridines, such as 5-bromo-2-fluoronicotinic acid, can be analyzed using spectroscopic techniques and density functional theory (DFT) calculations. For example, the vibrational spectra of halogenated cytosines were investigated to understand the effects of different substituents on the vibrational frequencies . Similar computational methods could be applied to 5-bromo-2-fluoronicotinic acid to predict its molecular structure and properties.

Chemical Reactions Analysis

The chemical reactivity of bromo- and fluoro-nicotinic acids can be inferred from studies on similar compounds. Electrocatalytic synthesis using silver cathodes has been shown to be effective for the reduction of bromopyridines . Additionally, the preparation of N-phenylamides from bromo-chloronicotinic acids indicates the potential for further functionalization of the bromo-nicotinic acid core .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-fluoronicotinic acid can be deduced from related compounds. For instance, the use of 5-fluoronicotinic acid as a building block for metal-organic frameworks (MOFs) suggests that 5-bromo-2-fluoronicotinic acid could also serve as a versatile ligand for the construction of diverse coordination compounds . The thermal stability and luminescent properties of these compounds have been characterized, providing a foundation for understanding the behavior of 5-bromo-2-fluoronicotinic acid under various conditions.

Applications De Recherche Scientifique

  • Summary of the Application: The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate was studied. This compound is orthorhombic, with a molecular structure as shown in the figure .
  • Methods of Application or Experimental Procedures: The crystal structure was solved by direct methods with the SHELXS-2018 program . All H-atoms from C atoms were positioned with idealized geometry and refined isotropically .
  • Results or Outcomes: The crystal structure was successfully determined, with the following parameters: a = 3.9894 (4) Å, b = 13.6128 (11) Å, c = 14.7495 (12) Å, V = 801.00 (12) ų, Z = 4, Rgt (F) = 0.0213, wRref (F²) = 0.0465, T = 150 (2) K .

Safety And Hazards

5-Bromo-2-fluoronicotinic acid is classified as a warning substance with hazard statements H315-H319-H335. Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the substance . In case of ingestion, immediate medical assistance should be sought .

Propriétés

IUPAC Name

5-bromo-2-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGXRWXIIOSMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641049
Record name 5-Bromo-2-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoronicotinic acid

CAS RN

29241-66-5
Record name 5-Bromo-2-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-fluoropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 5-bromo-2-fluoronicotinate (90 mg, 0.38 mmol) in 2 mL of THF was added 1N NaOH (1.0 mL, 1.0 mmol) at room temperature. The reaction was stirred at room temperature for 2 h before it was neutralized by 1.0 mL of 1N HCl. The solution was then concentrated under reduced pressure and the residue was purified on preparative (RP) HPLC to provide 5-Bromo-2-fluoronicotinic acid (55 mg).
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-fluoronicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-fluoronicotinic acid
Reactant of Route 3
5-Bromo-2-fluoronicotinic acid
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-fluoronicotinic acid
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-fluoronicotinic acid
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-fluoronicotinic acid

Citations

For This Compound
91
Citations
B Cai, YN Meng, ME Zhu, XS Yao… - … für Kristallographie-New …, 2020 - degruyter.com
… 5-Bromo-2-fluoronicotinic acid (2.20 g, 10 mmol) was added to a solution with 10 mL THF and 0.5 mL double-destilled water under room temperature, stirred for 30 min, then filtered …
Number of citations: 2 www.degruyter.com
SD Cowen, D Russell, LA Dakin, H Chen… - Journal of Medicinal …, 2016 - ACS Publications
… -1-yl)propan-1-amine was purchased from Acros; 3-(ethoxycarbonyl)pyridine-5-boronic acid pinacol ester was purchased from Frontier Scientific; 5-bromo-2-fluoronicotinic acid was …
Number of citations: 26 pubs.acs.org
CL Do-Thanh - 2011 - trace.tennessee.edu
The development of synthetic receptors capable of high-affinity complexation of biologically relevant analytes in competitive solvent systems represents an ongoing challenge in …
Number of citations: 3 trace.tennessee.edu
QQ Tang, SH Li, ZQ Cheng - Zeitschrift für Kristallographie-New …, 2020 - degruyter.com
C 93 H 68 N 3 O 16 Co 2 , triclinic, P1̄ (no. 2), a = 9.9281(4) Å, b = 19.1304(8) Å, c = 22.0724(10) Å, α = 66.036(4), β = 87.374(4), γ = 85.610(3), V = 3819.1(3) Å 3 , Z = 2, R gt (F) = …
Number of citations: 0 www.degruyter.com
SQ Hu, SH Li - Zeitschrift für Kristallographie-New Crystal Structures, 2020 - degruyter.com
C 40 H 30 N 2 O 8 Co, triclinic, P1̄ (no. 2), a = 9.8766(6) Å, b = 11.5473(8) Å, c = 14.2194(9) Å, α = 84.534(5), β = 85.582(5), γ = 79.413(5), V = 1583.90(17) Å 3 , Z = 2, R gt (F) = 0.0650…
Number of citations: 1 www.degruyter.com
H Huang, L Xu - Zeitschrift für Kristallographie-New Crystal …, 2020 - degruyter.com
C 25 H 19 N 5 O 4 , triclinic, P1̄ (no. 2), a = 7.5952(11) Å, b = 9.4729(13) Å, c = 16.260(2) Å, α = 76.559(2), β = 87.394(2), γ = 73.886(2), V = 1092.9(3) Å 3 , Z = 4, R gt (F) = 0.0433, wR …
Number of citations: 0 www.degruyter.com
XM Shi, LN Xiao, P Peng - Zeitschrift für Kristallographie-New Crystal …, 2020 - degruyter.com
… The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C 6 H 5 BrFNO 3 …
Number of citations: 2 www.degruyter.com
KM Lo, SM Lee, ERT Tiekink - Zeitschrift für Kristallographie-New …, 2020 - degruyter.com
C 19 H 22 MoN 2 O 7 S, triclinic, P1̄ (no. 2), a = 7.9719(2) Å, b = 10.3854(2) Å, c = 13.1042(3) Å, α = 81.451(2), β = 72.444(2), γ = 87.930(2), V = 1022.85(4) Å 3 , Z = 2, R gt (F) = 0.0181…
Number of citations: 2 www.degruyter.com
C Wu, ST Wu, QL Zhang, J Zou - Zeitschrift für Kristallographie-New …, 2020 - degruyter.com
C 13 H 11 N 3 O 3 ⋅ C 3 H 5 O 2 , triclinic, P1̄ (no. 2), a = 9.6481(6) Å, b = 10.0123(6) Å, c = 10.1667(6) Å, α = 116.680(2), β = 113.268(2), γ = 95.809(2), V = 758.31(8) Å 3 , Z = 2, R gt (…
Number of citations: 0 www.degruyter.com
KH Li, C Liu - Zeitschrift für Kristallographie-New Crystal Structures, 2020 - degruyter.com
C 28 H 22 CdN 4 O 6 , triclinic, P1̄ (no. 2), a = 8.8463(3) Å, b = 9.0275(3) Å, c = 15.6752(5) Å, α = 78.033(3), β = 88.988(3), γ = 84.843(3), V = 1219.66(7) Å 3 , Z = 2, R gt (F) = 0.0333, …
Number of citations: 0 www.degruyter.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.